3'-Chloro-4'-ethoxybiphenyl-3-carbaldehyde

Übersicht

Beschreibung

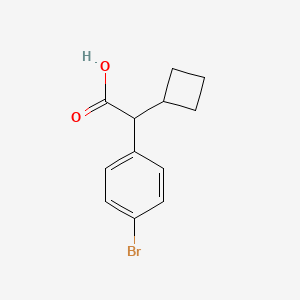

3’-Chloro-4’-ethoxybiphenyl-3-carbaldehyde is a chemical compound with the following properties:

- Empirical Formula : C<sub>9</sub>H<sub>11</sub>ClO<sub>2</sub>

- Molecular Weight : 186.64 g/mol

- CAS Number : 915922-38-2

- MDL Number : MFCD08691772

- PubChem Substance ID : 329775561

Synthesis Analysis

The synthetic route for this compound involves the introduction of a chloro group at the 3’ position and an ethoxy group at the 4’ position of a biphenyl ring. Specific synthetic methods and reaction conditions would need to be explored in relevant literature.

Molecular Structure Analysis

The molecular structure of 3’-Chloro-4’-ethoxybiphenyl-3-carbaldehyde consists of a biphenyl core with a chloro group at the 3’ position and an ethoxy group at the 4’ position. The aldehyde functional group is attached to one of the phenyl rings. The compound’s three-dimensional arrangement and stereochemistry play a crucial role in its properties and interactions.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:

- Nucleophilic Addition : The aldehyde group can react with nucleophiles (e.g., Grignard reagents) to form new carbon-carbon bonds.

- Reduction : The carbonyl group can be reduced to an alcohol using reducing agents (e.g., NaBH<sub>4</sub>).

- Substitution Reactions : The chloro and ethoxy groups may undergo substitution reactions under appropriate conditions.

Physical And Chemical Properties Analysis

- Physical State : Solid

- Melting Point : Varies (requires experimental determination)

- Solubility : Soluble in organic solvents (e.g., dichloromethane, ethanol)

- Odor : May have a characteristic odor (requires experimental confirmation)

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Compounds similar to 3'-Chloro-4'-ethoxybiphenyl-3-carbaldehyde have been synthesized for the purpose of creating polymethine dyes, which exhibit remarkable thermal stability and longwave absorptions ranging from 640–705 nm. These dyes, with ester groups in the methine chain, are of interest due to their stability and optical properties (Werner et al., 1994).

Antimicrobial Activity

Derivatives of similar aldehydes have been synthesized and evaluated as antimicrobial agents. For instance, Schiff’s bases of 4-Chloro-3-coumarin aldehyde have shown antimicrobial activity in vitro against both gram-positive and gram-negative bacteria and fungi, indicating potential for the development of new antimicrobial compounds (Bairagi et al., 2009).

Reactivity and Transformation

Research on the reactivity and transformation of similar compounds has led to the creation of new chemical entities. For example, 3-chloro-2-phenyl-isoindole-1-carbaldehyde has shown unique reactivity under various conditions, facilitating the selective synthesis of new compounds with potential applicability in material science and pharmaceutical research (Baglai et al., 2012).

Crystal Structure Determination

Studies on the crystal structure of similar compounds contribute to the understanding of their molecular geometry and potential interactions in solid form, which is essential for the development of materials with specific physical properties (Xu & Shi, 2011).

Biological Activity Assessment

Microwave-assisted synthesis of novel derivatives, including chromene derivatives bearing pharmacophoric motifs, has led to compounds with remarkable antimicrobial activity, showcasing the potential for these chemicals in developing new therapeutic agents (El Azab et al., 2014).

Safety And Hazards

- Safety Precautions : Handle with care; use appropriate protective equipment.

- Hazard Information : Consult safety data sheets (SDS) for specific hazards associated with this compound.

Zukünftige Richtungen

Future research could focus on:

- Biological Activity : Investigate potential biological applications (e.g., antimicrobial, anticancer).

- Derivatives : Synthesize and study derivatives for improved properties.

- Computational Studies : Perform computational simulations to predict properties and interactions.

Eigenschaften

IUPAC Name |

3-(3-chloro-4-ethoxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-2-18-15-7-6-13(9-14(15)16)12-5-3-4-11(8-12)10-17/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBXSGOOOBZKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-4'-ethoxybiphenyl-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B1446592.png)

![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1446593.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B1446594.png)

![[2-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1446596.png)

![2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine](/img/structure/B1446601.png)

![4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B1446603.png)

![tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1446604.png)